N-[(E)-(5-nitrofuran-2-yl)methylideneamino]furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[(E)-(5-nitrofuran-2-yl)methylideneamino]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O5/c14-10(8-2-1-5-17-8)12-11-6-7-3-4-9(18-7)13(15)16/h1-6H,(H,12,14)/b11-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEGETJHRMEBKE-IZZDOVSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(E)-(5-nitrofuran-2-yl)methylideneamino]furan-2-carboxamide typically involves the condensation of 5-nitrofuran-2-carbaldehyde with furan-2-carboxamide . The reaction is usually carried out in the presence of a suitable catalyst under controlled conditions to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .
Chemical Reactions Analysis
N-[(E)-(5-nitrofuran-2-yl)methylideneamino]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitroso derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Antibacterial Properties
Research indicates that compounds similar to N-[(E)-(5-nitrofuran-2-yl)methylideneamino]furan-2-carboxamide exhibit significant antibacterial activity. For instance, the synthesis of nitrofurantoin analogues, which include furan and pyrazole scaffolds, demonstrated promising antibacterial properties against both Gram-positive and Gram-negative bacteria. These compounds were evaluated in comparison to nitrofurantoin, a well-known antibiotic used for treating urinary tract infections .
Anticancer Activity
Studies have explored the anticancer potential of furan derivatives, including those related to this compound. The furan ring structure is known to enhance the cytotoxicity of certain compounds against cancer cell lines. Research suggests that derivatives with nitro groups may induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .
Polymer Chemistry
The unique structure of this compound allows it to be utilized in the synthesis of polymers with enhanced thermal stability and mechanical properties. Research has shown that incorporating furan derivatives into polymer matrices can improve their performance in various applications, including coatings and composites .
Photovoltaic Materials
Furan-based compounds have been investigated for their potential use in organic photovoltaic cells. The electronic properties of these compounds can be tailored to optimize light absorption and charge transport, making them suitable candidates for next-generation solar energy materials .
Synthesis and Characterization
A study conducted on the synthesis of this compound involved the condensation reaction of 5-nitrofuran derivatives with appropriate amines under controlled conditions. Characterization techniques such as NMR spectroscopy confirmed the structure and purity of the synthesized compound .
In vitro studies have been performed to assess the biological activity of this compound against various bacterial strains. The results indicated that it possesses notable antibacterial effects, comparable to established antibiotics, thus warranting further investigation into its mechanism of action and potential therapeutic applications .
Mechanism of Action
The mechanism of action of N-[(E)-(5-nitrofuran-2-yl)methylideneamino]furan-2-carboxamide involves the reduction of the nitro group to form reactive intermediates that can interact with various cellular targets . These intermediates can cause damage to bacterial DNA, proteins, and other essential biomolecules, leading to cell death . The molecular targets and pathways involved include nitroreductases and other enzymes that facilitate the reduction process .
Comparison with Similar Compounds
N-[(E)-(5-nitrofuran-2-yl)methylideneamino]furan-2-carboxamide is unique due to its specific structure and the presence of both nitrofuran and furan-2-carboxamide moieties . Similar compounds include:
Nitrofurantoin: Used primarily for urinary tract infections.
Furazolidone: Used for bacterial diarrhea and Helicobacter pylori infections.
Nitrofurazone: Used for topical infections and urinary catheter coatings.
These compounds share the nitrofuran moiety but differ in their specific structures and applications .
Biological Activity
N-[(E)-(5-nitrofuran-2-yl)methylideneamino]furan-2-carboxamide is a compound that belongs to the nitrofuran class, which is known for its significant biological activities, particularly in antimicrobial and antiprotozoal applications. This article delves into the biological activity of this compound, supported by research findings, structure-activity relationships, and case studies.
Overview of Nitrofuran Compounds
Nitrofuran derivatives have been extensively studied due to their broad-spectrum antibacterial properties. The presence of the nitro group in these compounds is crucial for their biological activity, as it can be reduced within bacterial cells to form reactive intermediates that damage cellular components, leading to cell death. The specific compound under discussion has shown promising results against various pathogens.
The mechanism of action of this compound primarily involves:
- Reduction of Nitro Group : Inside bacterial cells, the nitro group is reduced to form reactive metabolites.
- DNA Damage : These metabolites interact with bacterial DNA and proteins, causing damage that inhibits replication and leads to cell death.
- Inhibition of Enzymatic Activity : The compound may also interfere with essential enzymatic pathways in bacteria.
Antibacterial Activity
Research has demonstrated that this compound exhibits potent antibacterial activity against a range of pathogens, including those from the ESKAPE group, which are known for their resistance to antibiotics.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 |
| Klebsiella pneumoniae | 0.25 |
| Enterobacter cloacae | 0.25 |
| Enterococcus faecalis | 0.25 |
These results indicate a strong potential for this compound as a therapeutic agent in treating resistant bacterial infections .
Antiparasitic Activity
In addition to antibacterial properties, this compound has shown efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. A study reported that several derivatives of nitrofuran compounds exhibited enhanced trypanocidal activity compared to traditional treatments like benznidazole (BZD) and nifurtimox (NFX):
| Compound | IC50 (µM) | Strain |
|---|---|---|
| N'-((5-nitrofuran-2-yl)methylene)biphenyl-4-carbohydrazide | 1.17 ± 0.12 | Y strain (TcII) |
| 3.17 ± 0.32 | Silvio X10 cl1 (TcI) | |
| 1.81 ± 0.18 | Bug 2149 cl10 (TcV) |
These findings suggest that modifications in the structure can lead to significant improvements in activity against T. cruzi .
Structure-Activity Relationship (SAR)
The biological activity of this compound has been linked to its structural features:
- Nitro Group Positioning : The position and electronic nature of the nitro group play a crucial role in its reactivity and interaction with biological targets.
- Substituents on the Furan Ring : Variations in substituents can enhance or diminish activity, indicating that careful design can optimize efficacy.
Case Studies
Several studies have focused on the synthesis and evaluation of derivatives based on the nitrofuran scaffold:
- Synthesis and Evaluation : A study synthesized a series of nitrofuran-tagged heterocycles using multicomponent reactions and found several compounds with excellent antibacterial profiles against clinical isolates .
- Antimicrobial Coatings : Research indicated that incorporating nitrofuran derivatives into materials could provide antimicrobial surfaces, reducing infection rates in medical settings .
Q & A
Q. What are the optimal synthetic routes for preparing N-[(E)-(5-nitrofuran-2-yl)methylideneamino]furan-2-carboxamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves coupling a 5-nitrofuran-2-carbaldehyde derivative with furan-2-carboxamide via a Schiff base formation. Key steps include:
- Acid activation : Use of coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid group of furan-2-carboxylic acid .
- Schiff base formation : Reaction with 5-nitrofuran-2-ylmethylamine under reflux in anhydrous solvents (e.g., acetonitrile or DMF) to form the imine linkage. Optimize pH (6.5–7.5) and temperature (60–80°C) to suppress side reactions like hydrolysis .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) achieves >95% purity .
Q. How can the structural integrity of this compound be confirmed, and what analytical techniques are critical?
- Methodological Answer : Use a combination of spectroscopic and crystallographic methods:
- 1H/13C NMR : Confirm the imine (C=N) proton at δ 8.3–8.5 ppm and nitrofuran aromatic protons at δ 7.8–8.1 ppm. Carbonyl carbons (amide C=O) appear at ~165–170 ppm .
- X-ray crystallography : Resolve the (E)-configuration of the imine bond and planarity of the nitrofuran-furan system. Intramolecular hydrogen bonds (N–H⋯O) stabilize the structure, as seen in analogous nitrophenyl carboxamides .
- IR spectroscopy : Validate the amide (1650–1680 cm⁻¹) and nitro (1520–1550 cm⁻¹) groups .
Q. What preliminary biological assays are recommended for screening its bioactivity?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antimicrobial : Broth microdilution (MIC against Gram+/Gram– bacteria, e.g., S. aureus, E. coli) .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Compare to nitrofurantoin derivatives, which show DNA crosslinking activity .
- Enzyme inhibition : Test against COX-2 or kinases via fluorescence-based assays. The nitrofuran moiety may act as an electron-deficient warhead .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets, and what parameters are critical?
- Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS):
- Target selection : Prioritize enzymes with nitrofuran-binding pockets (e.g., nitroreductases, DNA gyrase) .
- Key parameters :
- Electrostatic potential maps : Identify regions of high electron density (nitro group) for hydrogen bonding .
- Binding energy (ΔG) : Compare to reference inhibitors (e.g., nitrofurantoin ΔG = −8.2 kcal/mol). Values <−7.5 kcal/mol suggest strong binding .
- Validation : Overlay docking poses with X-ray co-crystal structures of related compounds .
Q. What strategies resolve contradictory data in biological activity studies (e.g., high in vitro potency but low in vivo efficacy)?
- Methodological Answer : Address pharmacokinetic limitations:
- Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. Nitrofurans often exhibit rapid clearance due to nitroreductase activity .
- Solubility enhancement : Formulate with cyclodextrins or PEGylation to improve aqueous solubility (>50 µg/mL required for in vivo dosing) .
- Toxicity profiling : Measure ROS generation in HepG2 cells. Nitro groups may induce oxidative stress, necessitating structural modification (e.g., replacing nitro with cyano) .
Q. How do structural modifications (e.g., substituent variation on furan/nitrofuran rings) impact bioactivity?
- Methodological Answer : Conduct SAR studies using analogs (synthesized via parallel library approaches):
- Electron-withdrawing groups (EWGs) : Nitro (–NO₂) at C5 of furan enhances antibacterial activity but increases cytotoxicity. Compare to chloro (–Cl) or trifluoromethyl (–CF₃) substitutions .
- Steric effects : Bulky groups (e.g., phenyl at C2) reduce enzyme inhibition due to poor fit in active sites .
- Data table :
| Substituent (Position) | Bioactivity (IC₅₀, µM) | Solubility (µg/mL) |
|---|---|---|
| –NO₂ (C5) | 2.1 (COX-2) | 18 |
| –CF₃ (C5) | 4.7 (COX-2) | 45 |
| –Cl (C2) | >50 (COX-2) | 62 |
| Data from analogous compounds |
Methodological Notes
- Contradictory evidence : Discrepancies in nitro group reactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from assay conditions (aerobic/anaerobic). Use anaerobic chambers for nitroreductase-sensitive assays .
- Unreliable sources : Avoid commercial platforms (e.g., BenchChem) for structural/biological data; rely on peer-reviewed crystallographic (Acta Cryst. Section E) and pharmacological studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
